2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O2S/c1-2-3-13-30-24(32)23-22(19(15-28-23)17-9-5-4-6-10-17)29-25(30)33-16-21(31)27-14-18-11-7-8-12-20(18)26/h4-12,15,28H,2-3,13-14,16H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOVDQSRAXTTKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the butyl and phenyl groups. The final step involves the attachment of the chlorobenzyl acetamide moiety. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.
Biological Research: Researchers investigate the compound’s effects on various biological pathways and its potential as a tool for studying cellular processes.
Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.
Comparison with Similar Compounds
N-(3,4-Dichlorophenyl) Derivative
Compound : 2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Key Differences :
- Substituent : The 2-chlorobenzyl group in the target compound is replaced with a 3,4-dichlorophenyl group.
- Steric Effects: The planar dichlorophenyl group may alter binding pocket interactions compared to the flexible benzyl group.
Thieno[3,2-d]pyrimidine Core Analogue
Compound: N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Key Differences:
- Core Heterocycle: Pyrrolo[3,2-d]pyrimidine (N-containing) vs. thieno[3,2-d]pyrimidine (S-containing).
- Substituents : 4-butylphenyl vs. 2-chlorobenzyl.
- Molecular Weight: The thieno analogue has a molecular weight of 463.614 g/mol, slightly lower than the target compound’s estimated ~466.56 g/mol, which may influence pharmacokinetics .
Physicochemical and Bioactivity Comparisons
Table 1: Structural and Physicochemical Comparison
Table 2: Inferred Bioactivity Trends
| Compound | Expected Bioactivity Profile |
|---|---|
| Target Compound | Enhanced selectivity due to 2-chlorobenzyl flexibility; moderate solubility. |
| N-(3,4-Dichlorophenyl) | Higher lipophilicity may improve CNS penetration but increase off-target effects. |
| Thieno[3,2-d]pyrimidine | Reduced hydrogen bonding capacity; potential for altered kinase inhibition profiles. |
Biological Activity
The compound 2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide is a novel pyrrolo[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anticancer research. This article synthesizes current findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core with various substituents that contribute to its biological activity. The presence of the sulfanyl group and the chlorophenyl moiety are particularly noteworthy for their roles in enhancing the compound's interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolo[3,2-d]pyrimidine derivatives. For instance, halogenated analogues have demonstrated significant antiproliferative effects across various cancer cell lines. The EC50 values for these compounds ranged from 0.014 to 14.5 μM , indicating potent activity against cancer cells while maintaining a manageable toxicity profile (maximum tolerated doses between 5–40 mg/kg ) .
Table 1: Antiproliferative Activity of Pyrrolo[3,2-d]pyrimidines
| Compound | Cell Line | EC50 (μM) | MTD (mg/kg) |
|---|---|---|---|
| 1 | MIA Pa-Ca-2 | 0.014 | 5 |
| 2 | A549 | 0.83 | 10 |
| 3 | HCT116 | 7.3 | 20 |
| 4 | KB | 14.5 | 40 |
The mechanisms by which these compounds exert their effects include:
- DNA Damage Induction : Studies indicate that pyrrolo[3,2-d]pyrimidines may induce DNA damage in cancer cells, leading to cell cycle arrest and apoptosis .
- Inhibition of Key Enzymes : Certain derivatives have been shown to inhibit enzymes involved in nucleotide biosynthesis, such as GARFTase and AICARFTase, which are critical for cancer cell proliferation .
- Targeting Mutant EGFR : Some pyrrolo[3,2-d]pyrimidine derivatives selectively inhibit mutant forms of the epidermal growth factor receptor (EGFR), offering a targeted approach for treating non-small cell lung cancer (NSCLC) .
Case Studies
A notable case study involved the evaluation of a series of pyrrolo[3,2-d]pyrimidine derivatives against various cancer cell lines. One compound demonstrated an IC50 value as low as 0.21 nM against mutant EGFRs, showcasing over a 100-fold increase in potency compared to wild-type EGFR . This highlights the potential for developing highly selective anticancer agents based on this scaffold.
Pharmacokinetics
Pharmacokinetic studies reveal that some derivatives exhibit a rapid metabolism profile with a plasma half-life around 32.7 minutes , necessitating further exploration into formulation strategies to enhance bioavailability and therapeutic efficacy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide?
- Methodology : Multi-step synthesis typically involves constructing the pyrrolo[3,2-d]pyrimidine core via cyclocondensation of substituted aminopyrimidines with α,β-unsaturated carbonyls. Sulfanylation (using thiourea or Lawesson’s reagent) introduces the thioether group, followed by coupling with 2-chlorobenzylamine derivatives. Key steps require anhydrous conditions and catalysts like Pd(PPh₃)₄ for cross-coupling reactions .
- Optimization : Monitor intermediates via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient). Reaction yields improve with slow addition of nucleophiles (e.g., thiols) at 0–5°C .
Q. How can structural integrity and purity of the compound be validated?
- Analytical Techniques :
- NMR : Confirm regiochemistry of the pyrrolo[3,2-d]pyrimidine core (e.g., ¹H NMR: δ 7.8–8.2 ppm for aromatic protons) and acetamide linkage (δ 2.1–2.3 ppm for CH₃CO) .
- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>95% required for biological assays) .
- X-ray Crystallography : Resolve disorder in the butyl or chlorophenyl groups using SHELX software with high-resolution data (R factor < 0.05) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Targets : Prioritize kinase inhibition (e.g., EGFR, VEGFR) or cytotoxicity (e.g., MCF-7, HeLa cells) based on structural analogs .
- Protocol :
- Cytotoxicity : MTT assay (48–72 hr exposure, IC₅₀ calculation via nonlinear regression) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition measured via prostaglandin G₂ conversion) .
Advanced Research Questions
Q. How do substituent modifications (e.g., butyl vs. ethyl groups) influence bioactivity?
- SAR Analysis :
| Substituent | Target | IC₅₀ (µM) | Notes |
|---|---|---|---|
| 3-butyl | MCF-7 | 15 | Enhanced lipophilicity vs. ethyl analogs (IC₅₀ = 20 µM) |
| 2-chlorophenyl | COX-2 | 25 | Improved selectivity over NSAIDs (e.g., Celecoxib IC₅₀ = 0.04 µM) . |
- Method : Docking studies (AutoDock Vina) to compare binding poses in hydrophobic pockets .
Q. What strategies resolve contradictions in reported IC₅₀ values across studies?
- Troubleshooting :
- Assay Variability : Standardize cell lines (e.g., ATCC-certified MCF-7) and incubation times .
- Solubility Issues : Use DMSO stocks ≤0.1% v/v; pre-test solubility in PBS/0.5% Tween-80 .
- Meta-Analysis : Compare data from ≥3 independent studies using ANOVA to identify outliers .
Q. How can molecular disorder in crystallographic data be minimized during refinement?
- Crystallography :
- Data Collection : High-resolution (<1.0 Å) synchrotron data reduces thermal motion artifacts .
- Refinement : Apply SHELXL restraints for flexible groups (e.g., butyl chain) and anisotropic displacement parameters .
Q. What computational methods predict metabolic stability and toxicity?
- In Silico Tools :
- ADMET Prediction : SwissADME for CYP450 interactions; ProTox-II for hepatotoxicity risk .
- Metabolite ID : GLORYx generates phase I/II metabolites; validate via LC-MS/MS (Q-TOF) .
Q. How to design experiments for scaling synthesis from mg to gram scale?
- Process Chemistry :
- Catalyst Recycling : Use immobilized Pd catalysts (e.g., Pd/C) for Suzuki couplings to reduce metal contamination .
- Workflow : Optimize solvent (toluene > DMF for easier removal) and isolate intermediates via recrystallization (EtOH/H₂O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
